

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Cyanoisonicotinamide

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Compound of Interest

Compound Name: 2-Cyanoisonicotinamide

Cat. No.: B1358638

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Abstract

2-Cyanoisonicotinamide is a vital heterocyclic building block, notable for its applications in medicinal chemistry and materials science.^{[1][2][3][4]} Its strategic importance lies in the dual reactivity of the nitrile and amide functionalities, allowing for diverse chemical modifications. This guide provides an in-depth, technically-grounded protocol for the synthesis, purification, and comprehensive characterization of **2-Cyanoisonicotinamide**. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the causality behind each experimental choice. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable guide to this important chemical entity.

Introduction and Strategic Importance

2-Cyanoisonicotinamide, a derivative of isonicotinamide (a form of vitamin B3), is a compound of significant interest. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of a cyano group at the 2-position and an amide at the 4-position offers orthogonal handles for further chemical elaboration. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the amide provides a site for hydrogen bonding and further derivatization. Recent studies have highlighted its use in generating peptide inhibitors, demonstrating its utility in creating complex bioactive molecules.^{[1][2][3][4][5][6]}

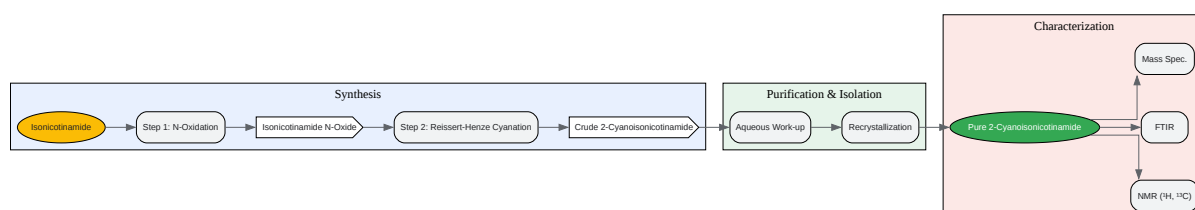
This guide will focus on a well-established and reliable synthetic route: the Reissert-Henze reaction of isonicotinamide N-oxide. This method is advantageous due to its regioselectivity and the accessibility of the starting materials.

Synthesis of 2-Cyanoisonicotinamide

The synthesis is a two-step process that begins with the N-oxidation of isonicotinamide, followed by a Reissert-Henze reaction to introduce the cyano group.

Overall Synthetic Workflow

The logical flow from starting material to the final, characterized product is crucial for success. The process involves synthesis, in-process monitoring, work-up, purification, and finally, rigorous characterization to confirm structure and purity.



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Caption: Overall workflow for the synthesis and characterization of **2-Cyanoisonicotinamide**.

Step 1: Synthesis of Isonicotinamide N-Oxide

Principle: The nitrogen atom on the pyridine ring is nucleophilic and can be oxidized by a peroxy acid, such as hydrogen peroxide in acetic acid.^[7] The N-oxide is a crucial intermediate

as it activates the pyridine ring for subsequent nucleophilic attack.

Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinamide (1.0 eq) in glacial acetic acid (5-10 mL per gram of amide).
- To this solution, add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise while stirring. The addition should be controlled to manage the exothermic reaction.
- After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours.
- In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1). The N-oxide product will have a lower R_f value than the starting isonicotinamide.
- Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the acetic acid and water.
- The resulting residue is the crude isonicotinamide N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Cyanoisonicotinamide via Reissert-Henze Reaction

Principle: The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides.^{[8][9]} The N-oxide oxygen is first acylated (e.g., with benzoyl chloride) to form a good leaving group. This activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. The cyanide ion then attacks the C2 position, followed by the elimination of the acyl group and rearomatization to yield the 2-cyanopyridine product.^{[10][11]}



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Caption: Simplified mechanism of the Reissert-Henze reaction for the cyanation of isonicotinamide N-oxide.

Experimental Protocol:

- Suspend the crude isonicotinamide N-oxide (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile in a three-necked flask under an inert atmosphere (e.g., nitrogen).
- Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5-2.0 eq) to the suspension. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Maintain the temperature below 5 °C during the addition.
- After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- In-Process Check: Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexanes, 1:1) to observe the consumption of the N-oxide and the formation of the product.
- Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with DCM or ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Principle: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Protocol:

- Select a suitable solvent system for recrystallization. A mixture of ethanol and water or isopropanol is often effective.
- Dissolve the crude **2-Cyanoisonicotinamide** in a minimum amount of the hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure **2-Cyanoisonicotinamide** as a crystalline solid.

Characterization of 2-Cyanoisonicotinamide

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^{[12][13]} ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms.

Protocol for Sample Preparation:

- Accurately weigh 5-10 mg of the purified product.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Ensure the solid is fully dissolved before acquiring the spectra.

Expected Spectral Data:

- ¹H NMR: The aromatic region (typically δ 7.5-9.0 ppm) will show three distinct signals corresponding to the three protons on the pyridine ring. The amide protons (-CONH₂) will appear as two broad singlets, typically downfield.
- ¹³C NMR: Expect to see signals for the five distinct carbons of the pyridine ring, the nitrile carbon (δ ~115-120 ppm), and the carbonyl carbon of the amide (δ ~165-170 ppm).

¹ H NMR (DMSO-d ₆ , 400 MHz)	¹³ C NMR (DMSO-d ₆ , 101 MHz)
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)
~8.90 (s, 1H, H ₆)	~164.5 (C=O)
~8.50 (d, 1H, H ₃)	~152.0 (C ₆)
~8.20 (br s, 1H, NH)	~145.0 (C ₄)
~7.90 (d, 1H, H ₅)	~135.0 (C ₂ -CN)
~7.80 (br s, 1H, NH)	~125.0 (C ₅)
~121.0 (C ₃)	
~116.0 (CN)	
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.	

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies.^[14] This allows for the identification of key functional groups present in the molecule.^{[15][16][17]}

Protocol for Sample Preparation (ATR):

- Ensure the diamond crystal of the ATR-FTIR spectrometer is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil and collect the spectrum.

Expected Absorption Bands:

Frequency Range (cm ⁻¹)	Functional Group	Vibration Type
3400 - 3100	N-H (Amide)	Stretching (often two bands)
~2230	C≡N (Nitrile)	Stretching
~1680	C=O (Amide I)	Stretching
~1600	N-H (Amide II)	Bending
1580 - 1400	C=C, C=N (Aromatic Ring)	Stretching

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions.^{[18][19][20]} It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.^{[21][22][23]}

Protocol for Sample Preparation (ESI):

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Expected Data:

- Molecular Ion Peak ($M+H$)⁺: The expected exact mass of **2-Cyanoisonicotinamide** (C₇H₅N₃O) is 147.0433. In positive ion mode ESI-MS, the primary ion observed will be the

protonated molecule $[M+H]^+$ at $m/z \approx 148.0511$. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

- Fragmentation: Common fragmentation patterns may involve the loss of the amide group or the cyano group, providing further structural confirmation.^{[19][23]}

Conclusion

This guide has detailed a reliable and well-precedented pathway for the synthesis and characterization of **2-Cyanoisonicotinamide**. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce and verify this valuable chemical intermediate. The combination of N-oxidation and the Reissert-Henze reaction provides an efficient route, while the multi-technique characterization approach (NMR, FTIR, and MS) ensures the unequivocal confirmation of the product's structure and purity, adhering to the highest standards of scientific integrity.

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